molecular formula C20H25NO2 B15136959 Icmt-IN-32

Icmt-IN-32

Cat. No.: B15136959
M. Wt: 311.4 g/mol
InChI Key: QRQVZVPYNBKTER-UHFFFAOYSA-N
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Description

Icmt-IN-32 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the posttranslational modification of proteins containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways. ICMT inhibitors like this compound have shown potential in cancer research due to their ability to disrupt the function of oncogenic proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-32 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-32 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Icmt-IN-32 has several scientific research applications, including:

    Chemistry: Used as a tool to study the role of ICMT in protein modification and its impact on cellular functions.

    Biology: Helps in understanding the biological processes regulated by ICMT, including cell signaling and protein localization.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment by inhibiting the function of oncogenic proteins.

    Industry: May be used in the development of new drugs targeting ICMT-related pathways.

Mechanism of Action

Icmt-IN-32 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme catalyzes the methylation of the carboxylic acid group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the proper localization and function of these proteins, many of which are involved in critical cell signaling pathways. The inhibition of ICMT leads to the accumulation of unmethylated proteins, which can affect various cellular processes, including cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cysmethynil: Another ICMT inhibitor that has been studied for its potential anti-cancer properties.

    UCM-1336: A compound that inhibits ICMT and has shown efficacy in glioblastoma models.

    Indole-based ICMT inhibitors: A class of compounds identified through high-throughput screening that target ICMT.

Uniqueness of Icmt-IN-32

This compound is unique due to its specific inhibitory activity against ICMT with an IC50 value of 0.777 micromolar. This high potency makes it a valuable tool for studying the role of ICMT in various biological processes and for developing potential therapeutic applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

3-methoxy-N-[2-(4-phenyloxan-4-yl)ethyl]aniline

InChI

InChI=1S/C20H25NO2/c1-22-19-9-5-8-18(16-19)21-13-10-20(11-14-23-15-12-20)17-6-3-2-4-7-17/h2-9,16,21H,10-15H2,1H3

InChI Key

QRQVZVPYNBKTER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NCCC2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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